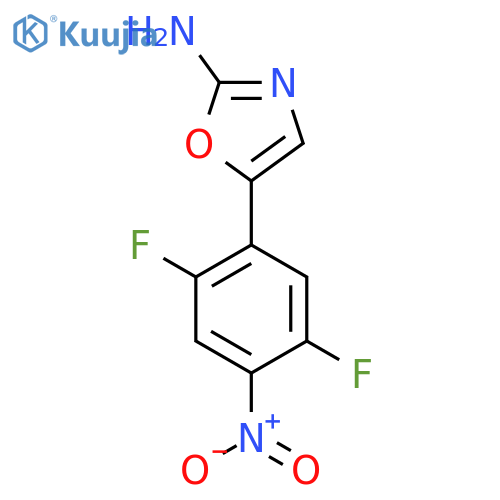Cas no 2229608-27-7 (5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine)

2229608-27-7 structure
商品名:5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine
- 2229608-27-7
- EN300-1786697
-
- インチ: 1S/C9H5F2N3O3/c10-5-2-7(14(15)16)6(11)1-4(5)8-3-13-9(12)17-8/h1-3H,(H2,12,13)
- InChIKey: ZHILXLZBXZRNNH-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(=CC=1C1=CN=C(N)O1)F)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 241.02989735g/mol
- どういたいしつりょう: 241.02989735g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1786697-0.1g |
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine |
2229608-27-7 | 0.1g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1786697-10g |
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine |
2229608-27-7 | 10g |
$5221.0 | 2023-09-19 | ||
| Enamine | EN300-1786697-1.0g |
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine |
2229608-27-7 | 1g |
$1214.0 | 2023-06-02 | ||
| Enamine | EN300-1786697-5.0g |
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine |
2229608-27-7 | 5g |
$3520.0 | 2023-06-02 | ||
| Enamine | EN300-1786697-10.0g |
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine |
2229608-27-7 | 10g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1786697-0.05g |
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine |
2229608-27-7 | 0.05g |
$1020.0 | 2023-09-19 | ||
| Enamine | EN300-1786697-1g |
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine |
2229608-27-7 | 1g |
$1214.0 | 2023-09-19 | ||
| Enamine | EN300-1786697-0.5g |
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine |
2229608-27-7 | 0.5g |
$1165.0 | 2023-09-19 | ||
| Enamine | EN300-1786697-2.5g |
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine |
2229608-27-7 | 2.5g |
$2379.0 | 2023-09-19 | ||
| Enamine | EN300-1786697-5g |
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine |
2229608-27-7 | 5g |
$3520.0 | 2023-09-19 |
5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine 関連文献
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
2229608-27-7 (5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine) 関連製品
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
